molecular formula C24H34O5 B1499797 hexanorcucurbitacin D CAS No. 29065-05-2

hexanorcucurbitacin D

Cat. No. B1499797
CAS RN: 29065-05-2
M. Wt: 402.5 g/mol
InChI Key: DBGQLXXAKKEGFX-KFUQAJKQSA-N
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Description

Hexanorcucurbitacin D is a natural product that belongs to the cucurbitacin family. It is a triterpenoid compound that has been isolated from various plant species, including Cucurbitaceae, Lagenaria siceraria, and Momordica charantia. Hexanorcucurbitacin D has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.

Scientific Research Applications

Anticancer Properties

Research indicates that hexanorcucurbitacin D and related cucurbitacins have significant anticancer properties. For instance, studies have found that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, including cervical, endometrial, ovarian, and gastric cancers. They achieve these effects by modulating key signaling pathways such as JAK/STAT3, PI3K/Akt/mTOR, and MAPK, which are crucial in the proliferation and survival of cancer cells (Sikander et al., 2016); (Ishii et al., 2013); (Üremiş et al., 2022); (Zhang et al., 2018).

Neuroprotective Effects

Cucurbitacin E, a relative of hexanorcucurbitacin D, has shown potential neuroprotective properties. It has been found to decrease neuronal death and modulate autophagic flux in models of Parkinson's disease, suggesting a possible therapeutic application in neurodegenerative disorders (Arel-Dubeau et al., 2014).

Insect Hormone Antagonist Activity

Interestingly, hexanorcucurbitacin D has been identified as an insect hormone antagonist, acting at the ecdysteroid receptor. This suggests potential applications in controlling insect populations or in studying insect development and physiology (Dinan et al., 1997).

Antioxidant and Antibacterial Activities

There are also indications that cucurbitacins, including hexanorcucurbitacin D, have antioxidant and antibacterial activities. These properties could be valuable in developing new treatments for infections and oxidative stress-related conditions (Galma et al., 2021).

properties

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-17-acetyl-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-12(25)19-16(27)10-22(4)17-8-7-13-14(9-15(26)20(29)21(13,2)3)24(17,6)18(28)11-23(19,22)5/h7,14-17,19,26-27H,8-11H2,1-6H3/t14-,15+,16-,17+,19+,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGQLXXAKKEGFX-KFUQAJKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexanorcucurbitacin D

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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